molecular formula C10H10N2O B8212280 5-Methoxyquinolin-4-amine

5-Methoxyquinolin-4-amine

Cat. No.: B8212280
M. Wt: 174.20 g/mol
InChI Key: PJDFSPWLDZBWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyquinolin-4-amine is a quinoline derivative with the molecular formula C10H10N2O. . The presence of both methoxy and amine functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-4-amine typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride as both a catalyst and solvent . The intermediate product, 8-bromo-2,4-dichloro-5-methoxyquinoline, is then subjected to further reactions to introduce the amine group at the 4-position.

Industrial Production Methods: Industrial production methods for this compound often employ large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and solvents, as well as optimized reaction temperatures and times, are crucial for the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Uniqueness: 5-Methoxyquinolin-4-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit EZH2 sets it apart from other quinoline derivatives, making it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

5-methoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFSPWLDZBWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=CC(=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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